molecular formula C19H17FN4OS B2953164 N-{[5-(allylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzenecarboxamide CAS No. 478049-08-0

N-{[5-(allylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzenecarboxamide

Cat. No.: B2953164
CAS No.: 478049-08-0
M. Wt: 368.43
InChI Key: OFZWVMSYZSMJJY-UHFFFAOYSA-N
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Description

N-{[5-(allylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzenecarboxamide is an interesting compound belonging to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-{[5-(allylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzenecarboxamide typically involves the reaction of 4-fluorobenzoic acid with an appropriate triazole derivative. The synthetic route may include steps such as allylation, sulfonation, and amide formation. The reaction conditions often involve the use of solvents like dichloromethane, catalysts like triethylamine, and varying temperatures and pH levels to optimize the reaction yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods allow for better control over reaction parameters and scalability of production. Purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the compound meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: Reactions with oxidizing agents leading to the formation of sulfoxides or sulfones.

  • Reduction: Reactions with reducing agents can convert sulfoxides or sulfones back to sulfides.

  • Substitution: The triazole and benzene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reduction: Sodium borohydride, lithium aluminium hydride.

  • Substitution: Halogenating agents, nitrating agents, and bases.

Major Products

  • Oxidation Products: Sulfoxides, sulfones.

  • Reduction Products: Sulfides.

  • Substitution Products: Various substituted triazole and benzene derivatives.

Scientific Research Applications

  • Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.

  • Biology: Studied for its antimicrobial, antifungal, and antiviral properties.

  • Medicine: Explored for its potential as an anticancer, anti-inflammatory, and analgesic agent.

  • Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which N-{[5-(allylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzenecarboxamide exerts its effects often involves interaction with specific molecular targets and pathways:

  • Molecular Targets: Enzymes such as cytochrome P450, DNA, and RNA polymerases.

  • Pathways: Inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Compared to other similar compounds, N-{[5-(allylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzenecarboxamide stands out due to its unique combination of functional groups, which confer distinctive chemical and biological properties.

Similar Compounds

  • 4-phenyl-1,2,4-triazole derivatives: Known for their antimicrobial and antifungal activities.

  • Fluorobenzenecarboxamide derivatives: Studied for their anticancer and anti-inflammatory effects.

  • Sulfur-containing triazole compounds: Investigated for their potential in medicine and industry.

Properties

IUPAC Name

4-fluoro-N-[(4-phenyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4OS/c1-2-12-26-19-23-22-17(24(19)16-6-4-3-5-7-16)13-21-18(25)14-8-10-15(20)11-9-14/h2-11H,1,12-13H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZWVMSYZSMJJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NN=C(N1C2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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